molecular formula C7H6N2O2 B2765950 5-Isocyanato-2-methoxypyridine CAS No. 918525-01-6

5-Isocyanato-2-methoxypyridine

Cat. No. B2765950
CAS RN: 918525-01-6
M. Wt: 150.137
InChI Key: JWFJBXAKNZCOLA-UHFFFAOYSA-N
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Description

5-Isocyanato-2-methoxypyridine is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 . This indicates the connectivity and hydrogen count of its atoms. For a detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC could be used .

It has a storage temperature of -10 degrees . For a comprehensive analysis of its physical and chemical properties, techniques like melting point determination, boiling point determination, density measurement, and molecular formula determination could be used .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Isocyanato-2-methoxypyridine is used in various chemical syntheses. For instance, it plays a role in the efficient synthesis of 5-functionalised-2-methoxypyridines. These are further transformed into bicyclic δ-Lactams using magnesium ‘ate’ complexes as key reagents. This process demonstrates the chemical versatility and reactivity of this compound in creating complex molecular structures (Sośnicki, 2009).

Application in Material Science

In the field of material science, derivatives of 2-methoxypyridine, such as this compound, are significant. For instance, they are utilized in the synthesis of imidazo[1,2-a]pyridines, which are recognized as a 'drug prejudice' scaffold due to their wide range of applications, including in medicinal chemistry. These compounds also contribute to material science due to their structural characteristics (Bagdi et al., 2015).

Role in Synthesizing Complex Organic Compounds

This compound is also instrumental in synthesizing complex organic compounds, like Lycopodium alkaloids. It serves as a masked pyridone in the synthesis of lycoposerramine R, an alkaloid, demonstrating its utility in creating biologically active compounds (Bisai & Sarpong, 2010).

Stability and Interaction Studies

Investigations into the stability of imino macrocycles derived from 4-methoxypyridine-2,6-dicarbaldehyde show remarkable stability in water. This indicates the potential for using these compounds in various aqueous environments, possibly including biological systems (Saggiomo & Lüning, 2008).

Interaction with Carbon Dioxide

Studies on the interaction of 2-methoxypyridine derivatives with CO2 reveal insights into non-covalent interactions, which can inform the development of CO2 adsorbents. Understanding these interactions is crucial for applications in environmental chemistry and carbon capture technologies (Cheng et al., 2020).

Involvement in Coordination Compounds

The creation of coordination compounds using 4-methoxypyridine showcases the role of this compound in inorganic chemistry. These compounds have been synthesized and characterized by various spectroscopic methods, highlighting the compound's utility in forming complex inorganic structures (Mautner et al., 2017).

Safety and Hazards

5-Isocyanato-2-methoxypyridine is classified as dangerous with hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

5-isocyanato-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFJBXAKNZCOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918525-01-6
Record name 5-isocyanato-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-methoxy-nicotinic acid (0.459 g, 3 mmol) (Matrix) in toluene (15 mL) was added diphenylphosphoryl azide (0.958 g, 3.5 mmol) (Aldrich), followed by the addition of triethylamine (0.35 g, 3.6 mmol) (Aldrich). The mixture was stirred at room temperature for 30 minutes and the mixture became clear. Then the mixture was heated at 80° C. for 2 hours. The mixture was cooling down to room temperature to give crude 5-isocyanato-2-methoxy-pyridine as 0.2 M solution of toluene and used for the next step without further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.459 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.958 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

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